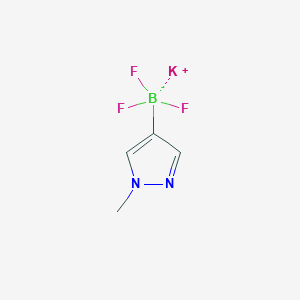
Methyl 3-fluoro-5-hydroxypicolinate
説明
“Methyl 3-fluoro-5-hydroxypicolinate” is a chemical compound with the formula C7H6FNO3 and a molecular weight of 171.13 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCOC(=O)C1=NC=C(O)C=C1F . This indicates that it contains a methyl ester group (MOC=O), a fluorine atom attached to a carbon in the picolinate ring, and a hydroxy group attached to the 5-position of the picolinate ring . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 171.13 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.科学的研究の応用
Crystal Structure and Supramolecular Chemistry
- The study by Ammasai Karthikeyan et al. (2014) discussed the crystal structure of a compound closely related to Methyl 3-fluoro-5-hydroxypicolinate, highlighting how hydrogen bonding and other intermolecular interactions contribute to forming a robust supramolecular structure. This kind of study is crucial for understanding the solid-state chemistry and potential applications of similar compounds in material science or pharmaceuticals (Ammasai Karthikeyan, P. Thomas Muthiah, & F. Perdih, 2014).
Fluorinated Compounds in Medicinal Chemistry
- Research on fluoro ketone inhibitors of hydrolytic enzymes by Gelb et al. (1985) showed that fluorinated compounds are significant in designing enzyme inhibitors. The study's insights can be beneficial in understanding how this compound or its derivatives might interact with biological molecules (M. Gelb, J. Svaren, & R. Abeles, 1985).
Application in Sensor Development
- The work by F. Wang, Ruogu Peng, & Y. Sha (2008) on developing dendritic fluorescent sensors for Zn(II) highlights the potential application of structurally similar compounds in sensor development. This study might provide a framework for using this compound in designing selective sensors or probes (F. Wang, Ruogu Peng, & Y. Sha, 2008).
Substituent Effects on Chemical Properties
- Nuttawisit Yasarawan et al. (2016) performed a comparative study on kinetics and thermodynamics of proton-related reactions of hydroxypicolinic acids, providing insights into how different substituents affect the chemical properties and reactions of such compounds. This study could be instrumental in predicting or understanding the behavior of this compound under various conditions (Nuttawisit Yasarawan, K. Thipyapong, & Vithaya Ruangpornvisuti, 2016).
特性
IUPAC Name |
methyl 3-fluoro-5-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBJKVPEHXUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)
![[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine](/img/structure/B1428998.png)
![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)






![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)

